molecular formula C24H16Cl2N2O2 B12453585 N,N'-naphthalene-1,5-diylbis(4-chlorobenzamide)

N,N'-naphthalene-1,5-diylbis(4-chlorobenzamide)

Cat. No.: B12453585
M. Wt: 435.3 g/mol
InChI Key: FRQGQARJSKCUHX-UHFFFAOYSA-N
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Description

4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorobenzamide groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE typically involves multiple steps:

    Formation of 4-chlorobenzamide: This can be achieved by reacting 4-chlorobenzoic acid with ammonia or an amine under suitable conditions.

    Naphthalene Derivative Preparation: The naphthalene ring is functionalized to introduce the amide group. This can be done through a series of reactions, including nitration, reduction, and acylation.

    Coupling Reaction: The final step involves coupling the chlorobenzamide with the naphthalene derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s structural properties make it suitable for use in the development of new materials, such as polymers or nanomaterials.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzamide: A simpler compound with similar structural features but lacking the naphthalene ring.

    Naphthalene Derivatives: Compounds containing the naphthalene ring but with different substituents.

Uniqueness

4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE is unique due to the combination of the chlorobenzamide and naphthalene moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other related compounds.

Properties

Molecular Formula

C24H16Cl2N2O2

Molecular Weight

435.3 g/mol

IUPAC Name

4-chloro-N-[5-[(4-chlorobenzoyl)amino]naphthalen-1-yl]benzamide

InChI

InChI=1S/C24H16Cl2N2O2/c25-17-11-7-15(8-12-17)23(29)27-21-5-1-3-19-20(21)4-2-6-22(19)28-24(30)16-9-13-18(26)14-10-16/h1-14H,(H,27,29)(H,28,30)

InChI Key

FRQGQARJSKCUHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)Cl)C(=C1)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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